molecular formula C15H13N3O2 B12833395 N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide CAS No. 887411-54-3

N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide

Cat. No.: B12833395
CAS No.: 887411-54-3
M. Wt: 267.28 g/mol
InChI Key: LCGVEODGCLBRQJ-UHFFFAOYSA-N
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Description

N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide typically involves the condensation of 4-methoxybenzoic acid with 3H-benzimidazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The benzimidazole ring is known to interact with DNA, proteins, and other biomolecules, which can result in antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

  • N-(1H-Benzimidazol-4-YL)-acetamide
  • N-(2-Trifluoromethyl-3H-benzoimidazol-4-YL)-acetamide
  • N-(4-Methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-4-amine

Comparison: N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methoxy group can influence its solubility and interaction with biological targets .

Properties

CAS No.

887411-54-3

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H13N3O2/c1-20-11-7-5-10(6-8-11)15(19)18-13-4-2-3-12-14(13)17-9-16-12/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

LCGVEODGCLBRQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CN3

Origin of Product

United States

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